

HPLC-MS/MS method for Dioxopromethazine quantification in plasma

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Compound of Interest

Compound Name: Dioxopromethazine

Cat. No.: B7829574

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An HPLC-MS/MS method for the quantification of **dioxopromethazine** in plasma has been developed and validated. This application note provides a detailed protocol for researchers, scientists, and drug development professionals. The method utilizes a simple protein precipitation for sample preparation followed by a rapid and sensitive HPLC-MS/MS analysis, making it suitable for high-throughput pharmacokinetic studies.

Application Notes

Introduction

Dioxopromethazine is a potential metabolite of promethazine, a first-generation antihistamine. [1] Accurate quantification of **dioxopromethazine** in plasma is crucial for understanding the metabolism and pharmacokinetics of promethazine. This application note describes a robust and sensitive HPLC-MS/MS method for the determination of **dioxopromethazine** in plasma samples. The method employs protein precipitation for sample clean-up, which is a straightforward and effective technique for removing proteins from plasma samples.[2][3][4]

Method Principle

The method involves the extraction of **dioxopromethazine** and an internal standard (IS) from plasma via protein precipitation with acetonitrile. After centrifugation, the supernatant is injected into a C18 reversed-phase HPLC column. The analytes are separated using a gradient elution program and detected by a tandem mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode.

Instrumentation and Reagents

- HPLC System: Agilent 1200 series or equivalent
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Analytical Column: Waters Symmetry C18 column (100 mm × 2.1 mm i.d., 3.5 µm) or equivalent^[1]
- Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Ultrapure water

Experimental Protocols

1. Standard and Sample Preparation

- Stock Solution Preparation: Prepare a 1 mg/mL stock solution of **dioxopromethazine** in methanol. A suitable internal standard (e.g., a deuterated analog of **dioxopromethazine** or a structurally similar compound) should also be prepared at 1 mg/mL in methanol.
- Working Standard Solutions: Prepare serial dilutions of the **dioxopromethazine** stock solution with a mixture of 0.1% formic acid in water and acetonitrile (80:20, v/v) to create calibration standards.
- Plasma Sample Preparation:
 - Thaw plasma samples at room temperature.
 - To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution.
 - Add 300 µL of acetonitrile to precipitate the plasma proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge the samples at 10,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
- Vortex and transfer to an autosampler vial for injection.

2. HPLC-MS/MS Conditions

- HPLC Parameters:

- Column: Waters Symmetry C18 (100 mm × 2.1 mm i.d., 3.5 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.3 mL/min
- Injection Volume: 10 µL
- Gradient Program: A typical gradient would start at a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

- Mass Spectrometry Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Mode: Multiple Reaction Monitoring (MRM)
- Source Temperature: 550 °C
- Collision Gas (CAD): 8 psi
- Curtain Gas (CUR): 40 psi
- Nebulizer Gas (GS1): 55 psi
- Ionspray Voltage (IS): 5500 V

Note: The specific MRM transitions (precursor ion → product ion) and collision energies for **dioxopromethazine** and the internal standard need to be optimized.

Data Presentation

Table 1: HPLC Gradient Elution Program

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)
0.0	90	10
1.5	90	10
6.7	50	50
7.0	90	10
8.0	90	10

This is an exemplary gradient program based on similar analyses and should be optimized for **dioxopromethazine**.

Table 2: Mass Spectrometer MRM Transitions (Hypothetical)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Dioxopromethazine	To be determined	To be determined	To be determined
Internal Standard	To be determined	To be determined	To be determined

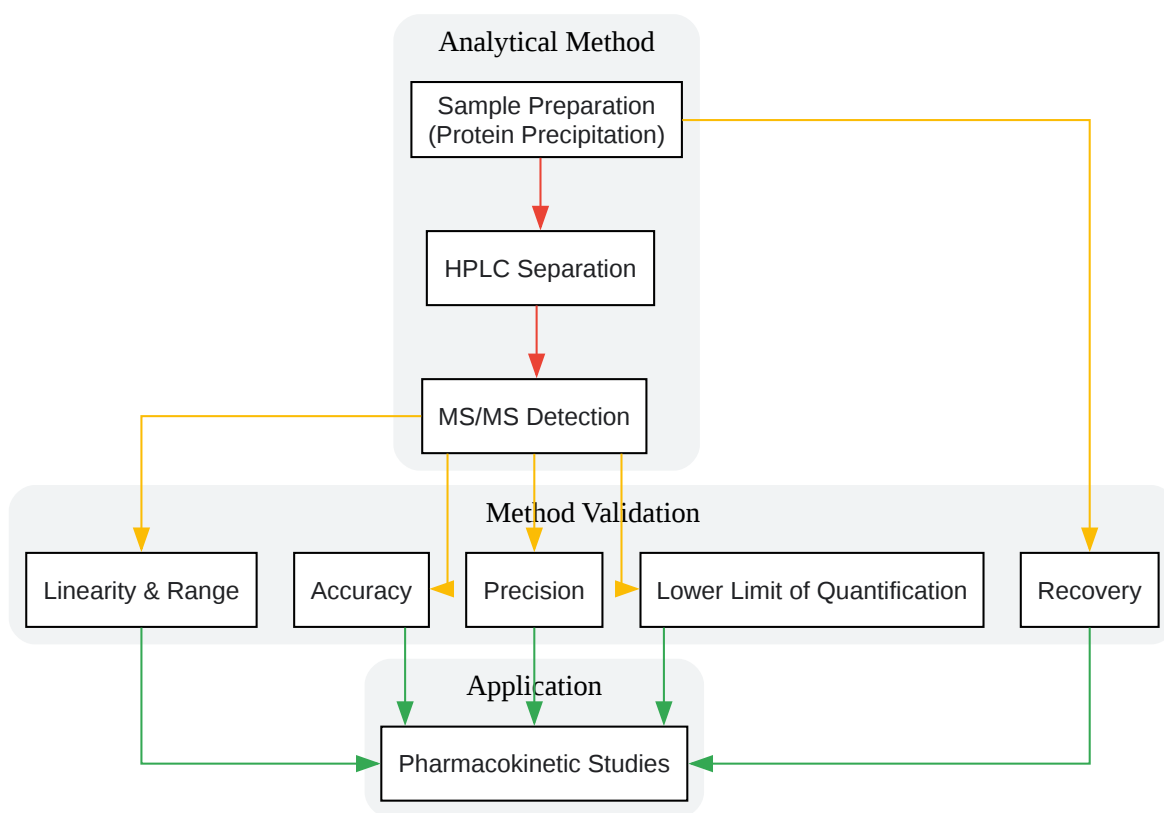
Note: The m/z values for **dioxopromethazine** need to be determined by direct infusion of a standard solution into the mass spectrometer.

Table 3: Method Validation Parameters (Expected Performance)

Parameter	Acceptance Criteria	Expected Result
Linearity (r^2)	≥ 0.99	> 0.99
LLOQ	$S/N \geq 10$	To be determined
Accuracy (%)	85-115% (15% RSD)	Within limits
Precision (%RSD)	$\leq 15\%$	$< 15\%$
Recovery (%)	Consistent and reproducible	$> 80\%$

These are typical acceptance criteria for bioanalytical method validation.

Visualizations



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